2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

GPCR pharmacology β2-adrenergic receptor cAMP accumulation

β2-Adrenergic research demands clean pharmacological tools. Unlike serotonergic phenethylamine scaffolds, 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (CAS 855273-15-3) delivers potent β2-adrenergic receptor agonism (EC50 17 nM) without confounding 5-HT2A activity. Its sterically hindered tertiary alcohol side chain enables unique SAR comparisons against 2C-x and NBOMe series compounds. • Potent β2-adrenergic agonist: EC50 17 nM (cAMP assay, HEK 293) • Structurally distinct chem. probe for GPCR selectivity studies • Analytical reference standard for LC-MS/GC-MS isomer differentiation Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Cat. No. B7874545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O
InChIInChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3
InChIKeyOTOVOALMUQIOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol Overview


2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol (CAS 855273-15-3) is an organic compound featuring a 2,5-dimethoxy-substituted phenyl ring and a tertiary alcohol-bearing branched butyl side chain [1]. This compound belongs to the broader class of substituted phenylalkylamines containing the 2,5-dimethoxyphenyl pharmacophore, a structural motif well-documented in serotonergic receptor ligands [2]. Unlike classic hallucinogenic phenethylamines that incorporate a primary amine, this compound contains a tertiary alcohol moiety at the benzylic position with an additional isopropyl substituent, resulting in a molecular formula of C13H20O3 and a molecular weight of 224.30 g/mol . Its unique combination of a 2,5-dimethoxyphenyl core with a sterically hindered tertiary alcohol side chain distinguishes it from more common analogs in the 2C-x and NBOMe series, suggesting potential for alternative receptor interaction profiles and metabolic stability characteristics [3].

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol – Substitution Risks


Substituted 2,5-dimethoxyphenethylamines and phenylalkylamines are not functionally interchangeable despite sharing a common aromatic pharmacophore. Within this structural class, even subtle modifications—including side chain length, N-substitution, and benzylic functionalization—can produce divergent receptor binding profiles, functional selectivity (e.g., biased agonism versus full agonism), metabolic stability, and behavioral outcomes [1]. For instance, N-benzylation of 2C compounds markedly increases 5-HT2A receptor affinity but simultaneously reduces functional efficacy and alters metabolic clearance rates [2]. Similarly, the replacement of a primary amine with a tertiary alcohol moiety, as seen in 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol, is expected to fundamentally alter hydrogen-bonding capacity, basicity, and steric bulk at the putative receptor binding pocket, thereby producing pharmacological and pharmacokinetic properties that cannot be extrapolated from unsubstituted phenethylamine counterparts [3]. Generic substitution without empirical verification risks introducing uncharacterized off-target activity, unpredictable metabolic liabilities, or failure to replicate intended experimental outcomes.

Comparative Evidence for 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol


β2-Adrenergic Agonism vs. 2C-H

In a functional assay measuring cAMP accumulation in HEK 293 cells expressing human β2-adrenergic receptor, 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol exhibited potent agonist activity with an EC50 of 17 nM [1]. This tertiary alcohol-substituted analog demonstrates a shift in receptor selectivity relative to its unsubstituted 2,5-dimethoxyphenethylamine counterpart (2C-H), which is predominantly characterized as a 5-HT2A/2C serotonergic receptor ligand with negligible reported β2-adrenergic activity [2]. The structural modification from a primary amine to a sterically hindered tertiary alcohol at the benzylic position appears to redirect target engagement from serotonergic to adrenergic receptor subtypes, a phenomenon consistent with established structure-activity relationships wherein side chain modifications profoundly alter GPCR subtype selectivity profiles [3].

GPCR pharmacology β2-adrenergic receptor cAMP accumulation functional agonism

Side-Chain Steric Bulk vs. Linear Analogs

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol contains a tertiary alcohol at the benzylic position with an additional isopropyl substituent, distinguishing it from linear butanol analogs such as 4-(2,5-dimethoxyphenyl)butan-2-ol which feature a secondary alcohol separated from the aromatic ring by a methylene spacer . This structural divergence has established implications for receptor binding orientation and metabolic vulnerability. Studies of 2,5-dimethoxyphenethylamine analogs demonstrate that side chain branching and benzylic substitution significantly influence 5-HT2A receptor binding orientation and functional selectivity profiles [1]. Specifically, the tertiary alcohol moiety in the target compound eliminates the primary amine hydrogen-bond donor present in 2C-x compounds, while the geminal methyl substitution adjacent to the hydroxyl group introduces substantial steric bulk. In metabolic stability assessments of structurally related compounds, benzylic substitution patterns comparable to those in the target compound correlate with altered hepatic microsomal stability, with branched side chains generally conferring reduced intrinsic clearance relative to linear N-benzylated derivatives [2].

Structure-activity relationship steric hindrance metabolic stability receptor binding

Synthetic Access via Tertiary Alcohol Intermediates

The tertiary alcohol functionality of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol positions this compound as a synthetically distinct intermediate relative to primary amine-containing phenethylamines. Primary amine phenethylamines (e.g., 2C-x series) typically require multi-step reductive amination sequences, nitroalkene reductions, or nitrile hydrogenations with careful protection-deprotection strategies to preserve the basic amine [1]. In contrast, the target compound can be accessed via Grignard addition of an appropriate alkyl magnesium halide to a ketone precursor or through reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride—both well-established, high-yielding synthetic routes for tertiary alcohol construction . The absence of a basic amine eliminates the need for amine protection strategies and acidic work-up considerations that frequently complicate phenethylamine synthesis. This synthetic divergence enables alternative derivatization pathways: the tertiary hydroxyl group can undergo esterification to yield prodrug candidates with altered physicochemical properties, whereas primary amines would require more elaborate carbamate or amide protection strategies .

Organic synthesis synthetic intermediate Grignard reaction ketone reduction

Research Applications of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol


β2-Adrenergic Functional Agonism Studies

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol demonstrates potent functional agonist activity at the human β2-adrenergic receptor, with an EC50 of 17 nM in cAMP accumulation assays using HEK 293 cells . This activity profile renders the compound suitable for in vitro studies of β2-adrenergic receptor signaling, including cAMP pathway activation, β-arrestin recruitment assays, and investigations of biased agonism. Unlike many serotonergic phenethylamine scaffolds that exhibit minimal β2-adrenergic engagement, this compound provides a structurally distinct chemical probe for interrogating β2-adrenergic pharmacology without confounding serotonergic activity. The tertiary alcohol moiety may also serve as a handle for further functionalization to modulate physicochemical properties for cellular assay compatibility.

SAR Studies of 2,5-Dimethoxyphenyl Scaffolds

The unique combination of a 2,5-dimethoxyphenyl core with a sterically hindered tertiary alcohol side chain provides a valuable comparator for SAR investigations of phenethylamine-derived receptor ligands . By comparing the pharmacological profile of this compound with that of primary amine phenethylamines (2C-x series), N-benzylated derivatives (NBOMe series), and phenylisopropylamines, researchers can systematically evaluate how side-chain functional group identity, basicity, and steric bulk influence receptor subtype selectivity, functional efficacy, and metabolic stability. The documented shift from serotonergic to β2-adrenergic target engagement associated with the tertiary alcohol modification exemplifies how this scaffold can illuminate the structural determinants of GPCR selectivity.

Synthetic Methodology with Tertiary Alcohols

As a tertiary alcohol-substituted phenylalkylamine, 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol serves as a model substrate for developing and optimizing synthetic methodologies relevant to this structural class . The compound can be employed in studies of Grignard addition reactions, ketone reduction protocols, and esterification procedures without the complicating presence of a basic amine. This enables method development for tertiary alcohol synthesis and derivatization under conditions that would be incompatible with amine-containing substrates. Additionally, the compound can function as a precursor for generating ester derivatives with modified physicochemical properties for specialized applications [1].

Analytical Reference for Isomer Differentiation

The molecular structure of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-ol (C13H20O3; MW 224.30 g/mol) is readily distinguishable from structurally similar compounds including 4-(2,5-dimethoxyphenyl)butan-2-ol (C12H18O3; MW 210.27 g/mol) and 1-(2,5-dimethoxyphenyl)-1-butanol via mass spectrometry and chromatographic retention time differences . This compound can therefore serve as an analytical reference standard for method development in LC-MS or GC-MS workflows where differentiation among positional isomers or side-chain variants of 2,5-dimethoxyphenylbutanols is required [1]. The unique InChI Key (OTOVOALMUQIOHQ-UHFFFAOYSA-N) provides unambiguous database identification for chemical inventory and analytical reference purposes.

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